

Application Note: Quantitative Analysis of Copper-65 using ICP-MS

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Compound of Interest

Compound Name: Copper-65

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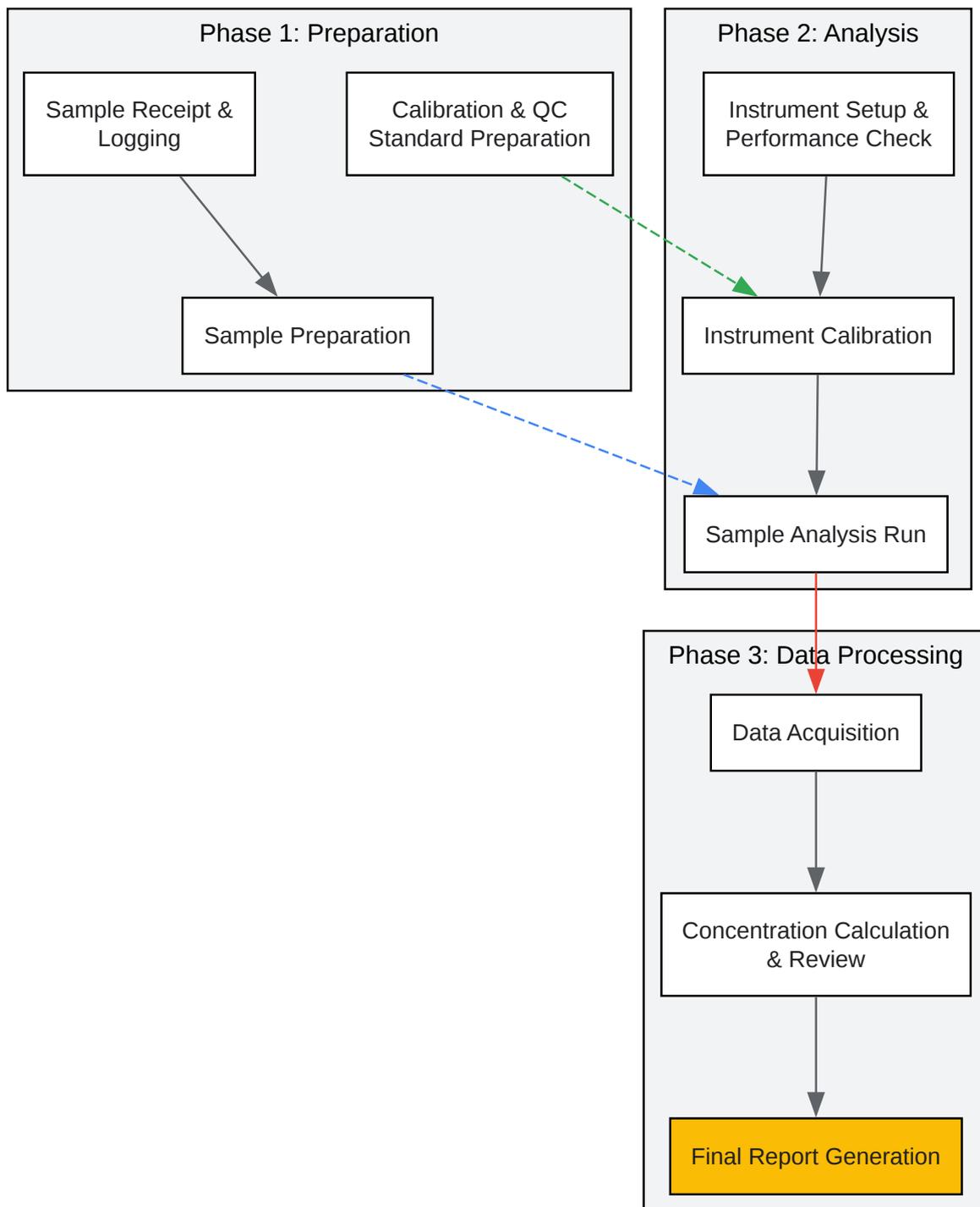
Audience: Researchers, scientists, and drug development professionals.

Introduction Copper is an essential trace element involved in numerous critical biological processes. It has two stable isotopes, ^{63}Cu (69.2% abundance) and ^{65}Cu (30.8% abundance).[1][2] The deliberate enrichment of **Copper-65** (^{65}Cu) allows it to be used as a stable isotope tracer in metabolic studies, disease research, and drug development. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the analytical technique of choice for such studies due to its high sensitivity, elemental specificity, and ability to differentiate between isotopes, offering detection limits in the nmol/L range for most elements.[3][4] This application note provides a detailed protocol for the quantitative analysis of ^{65}Cu in various matrices, particularly biological samples, using ICP-MS.

Principle of Analysis Quantitative analysis by ICP-MS involves introducing a prepared liquid sample into a high-temperature argon plasma. The plasma atomizes and ionizes the sample components. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). For the quantification of ^{65}Cu , the detector measures the ion intensity specifically at m/z 65.[5] A calibration curve, generated from standard solutions of known ^{65}Cu concentrations, is used to determine the concentration in unknown samples by comparing their ion intensities.[5] To ensure accuracy, potential polyatomic interferences (e.g., $^{40}\text{Ar}^{25}\text{Mg}^+$) must be addressed, often through the use of a collision/reaction cell (CRC).[6]

Experimental Protocols

A generalized workflow for sample analysis is presented below. Specific protocols for different sample types follow.



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Caption: General experimental workflow for ^{65}Cu analysis by ICP-MS.

Protocol 1: Sample Preparation of Biological Fluids (e.g., Blood, Serum, Plasma, Urine)

This protocol is suitable for liquid samples where the analyte is expected to be easily accessible. The primary goal is to dilute the sample to reduce the total dissolved solids (TDS) to below 0.2%, which helps minimize matrix effects and prevent nebulizer blockage.[4][7]

Materials:

- High-purity nitric acid (HNO_3)
- Ultrapure deionized water ($>18.2 \text{ M}\Omega\cdot\text{cm}$)
- Internal Standard (IS) stock solution (e.g., $1000 \mu\text{g/mL}$ Rhodium or Rhenium)[8]
- Calibrated micropipettes and sterile, metal-free polypropylene tubes

Procedure:

- Allow samples to thaw completely and vortex to ensure homogeneity.
- Prepare a diluent solution consisting of 2% high-purity HNO_3 and $10 \mu\text{g/L}$ of the chosen internal standard (e.g., Rh) in ultrapure water.[8]
- For each sample, perform a 1:10 to 1:50 dilution by transferring an appropriate volume of the sample into a clean polypropylene tube and adding the diluent solution. The exact dilution factor should be optimized to ensure the final ^{65}Cu concentration falls within the linear range of the calibration curve.[4] A typical procedure uses 0.3 mL of sample.[9]
- Vortex the diluted samples thoroughly.
- The samples are now ready for introduction into the ICP-MS system.

Protocol 2: Sample Preparation of Biological Tissues (e.g., Liver, Tumor)

Solid biological samples require acid digestion to break down the organic matrix and solubilize the target analyte.^{[7][9]}

Materials:

- High-purity concentrated nitric acid (69% HNO₃)^[10]
- Optional: Hydrogen Peroxide (H₂O₂) for samples with high organic content^[7]
- Microwave digestion system with appropriate vessels
- Internal Standard (IS) stock solution
- Ultrapure deionized water

Procedure:

- Accurately weigh approximately 40-75 mg of the tissue sample into a clean microwave digestion vessel.^{[9][11]}
- Carefully add 5-10 mL of concentrated HNO₃ to each vessel. If the sample is high in organic matter, 1-2 mL of H₂O₂ can also be added.^[7]
- Allow the samples to pre-digest for 30 minutes in a fume hood.
- Seal the vessels and place them in the microwave digestion system. Run a suitable temperature program (e.g., ramp to 200°C over 15 minutes and hold for 20 minutes).
- After cooling, carefully open the vessels and transfer the clear digestate to a 50 mL polypropylene tube.
- Rinse the digestion vessel with ultrapure water and add the rinsing to the tube.
- Add the internal standard to achieve a final concentration of ~10 µg/L.

- Bring the sample to a final volume of 50 mL with ultrapure water. This results in a final acid concentration of approximately 10-20%, which may require further dilution with 2% HNO₃ to match the calibration standards.[\[10\]](#)
- The samples are now ready for analysis.

Instrumentation and Data Analysis

ICP-MS Instrumental Parameters

Optimal instrument conditions are crucial for achieving high sensitivity and minimizing interferences. The following table provides typical operating parameters for a quadrupole ICP-MS instrument. Multi-collector instruments (MC-ICP-MS) are often used for high-precision isotope ratio studies.[\[12\]](#)[\[13\]](#)

Table 1: Typical ICP-MS Operating Parameters

Parameter	Typical Setting	Purpose
RF Power	1500 - 1600 W	Generates and sustains the argon plasma.[9]
Plasma Gas Flow	10 - 15 L/min	Maintains the plasma torch. [14]
Nebulizer Gas Flow	0.8 - 1.2 L/min	Creates a fine aerosol of the sample.
Dwell Time (per isotope)	10 - 50 ms	Integration time for signal measurement at a specific m/z. [6]
Monitored Isotopes	⁶³ Cu, ⁶⁵ Cu	⁶³ Cu can be monitored for ratio analysis or interference checks.
Internal Standard	¹⁰³ Rh or ¹⁸⁵ Re	Corrects for instrument drift and matrix suppression.[8]
Collision/Reaction Gas	Helium (He)	Reduces polyatomic interferences (e.g., ⁴⁰ Ar ²⁵ Mg ⁺ on ⁶⁵ Cu).[6][9]

| Gas Flow (Cell) | 4 - 5 mL/min | Optimal flow for interference removal.[9] |

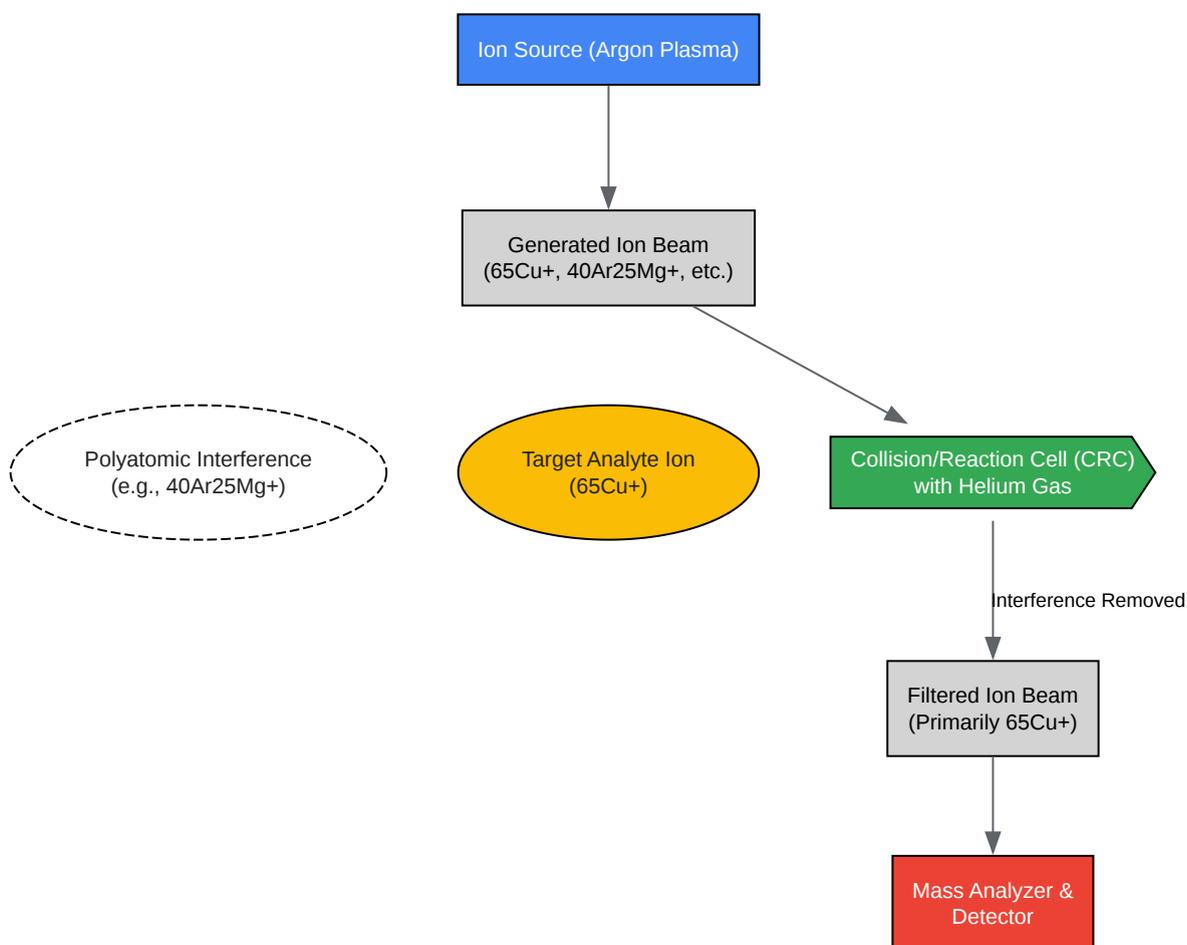
Calibration

- Prepare a series of calibration standards from a certified ⁶⁵Cu stock solution. Concentrations should bracket the expected sample concentrations (e.g., 1, 5, 10, 50, 100 µg/L).[8]
- The standards must be matrix-matched to the final sample matrix (e.g., 2% HNO₃).[5][15]
- Include the same concentration of internal standard in all calibration standards, blanks, and samples.[10]

- Generate a linear calibration curve by plotting the background-subtracted intensity ratio ($^{65}\text{Cu}/\text{IS}$) against the standard concentrations. A correlation coefficient (R^2) of ≥ 0.999 is desirable.[5]

Data Analysis and Interference Management

The primary challenge in copper analysis is overcoming polyatomic interferences.[6] The use of a collision/reaction cell is a modern and effective method to mitigate these issues.



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Caption: Logical diagram of interference removal using a Collision/Reaction Cell (CRC).

Quantitative Data and Method Performance

Method validation is essential to ensure reliable and accurate results. Key validation parameters include the limit of detection (LoD), limit of quantification (LoQ), precision, and accuracy.[16][17]

Table 2: Typical Method Validation Performance for Copper Analysis by ICP-MS

Parameter	Typical Performance	Acceptance Criteria	Reference
Limit of Detection (LoD)	0.01 - 0.03 µg/L	-	[8]
Limit of Quantification (LoQ)	0.03 - 0.1 µg/L	-	[8]
Linearity (R ²)	> 0.999	> 0.995	[5]
Precision (RSD%)	< 5%	< 15-20%	[8][18]

| Accuracy (Spike Recovery) | 90 - 110% | 70 - 150% |[8][18] |

RSD: Relative Standard Deviation

Table 3: Example Application Data - ⁶⁵Cu Isotope Ratios in Biological Tissues In tracer studies, results are often expressed as an isotope ratio or a delta value ($\delta^{65}\text{Cu}$) relative to a standard. [19][20] Recent research has shown that cancerous tissues can be enriched in the heavier ⁶⁵Cu isotope compared to healthy tissues.[13][21]

Sample Type	Description	$\delta^{65}\text{Cu}$ (‰) vs. NIST SRM 976	Reference
Healthy Liver Tissue	Control rabbit liver sample	-1.5‰ to +0.2‰	[21]
Tumorous Liver Tissue	VX2 liver tumor model in rabbit	0.0‰ to +1.3‰	[13][21]
Quality Control Material	Certified Reference Material (BAM-i020)	1.45 ± 0.15 ‰	[21]

NIST SRM 976 is a standard reference material for copper isotopic composition.

Conclusion

ICP-MS provides a robust, sensitive, and specific platform for the quantitative analysis of the ^{65}Cu stable isotope in complex matrices relevant to research and drug development. Proper sample preparation to manage the sample matrix, combined with instrumental techniques like the use of a collision/reaction cell to eliminate polyatomic interferences, is critical for obtaining high-quality, reliable data. The protocols and performance metrics outlined in this note serve as a comprehensive guide for establishing and validating a quantitative ^{65}Cu ICP-MS assay.

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